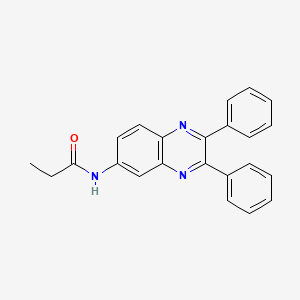![molecular formula C10H24O3Si2 B14640317 Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-94-3](/img/structure/B14640317.png)
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to butanoic acid and trimethylsilanol in the presence of water.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Butanoic acid and trimethylsilanol.
Substitution: Various substituted butanoic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is used as a reagent in organic synthesis. It serves as a protecting group for carboxylic acids, making it easier to carry out subsequent reactions without interference from the carboxyl group.
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its ability to protect functional groups during complex synthetic sequences makes it valuable in the preparation of pharmaceuticals and other biologically active compounds.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of the trimethylsilyl groups with other chemical species. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on a molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic sequences.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides chemical inertness and large molecular volume, which can be advantageous in various chemical reactions and industrial applications. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Propiedades
Número CAS |
55133-94-3 |
|---|---|
Fórmula molecular |
C10H24O3Si2 |
Peso molecular |
248.47 g/mol |
Nombre IUPAC |
trimethylsilyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C10H24O3Si2/c1-9(12-14(2,3)4)8-10(11)13-15(5,6)7/h9H,8H2,1-7H3 |
Clave InChI |
YWRIHOYCAHATJN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


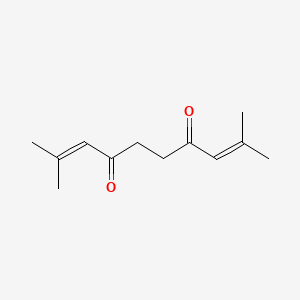
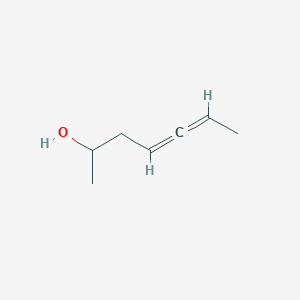

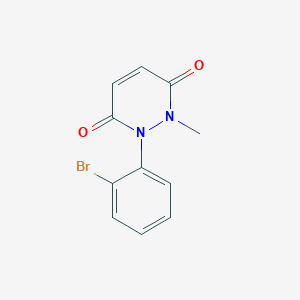
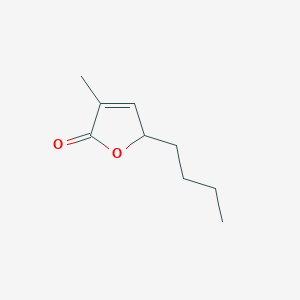
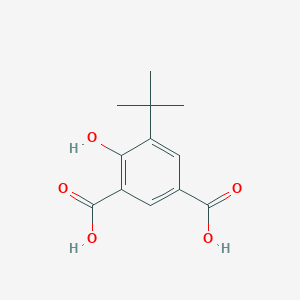
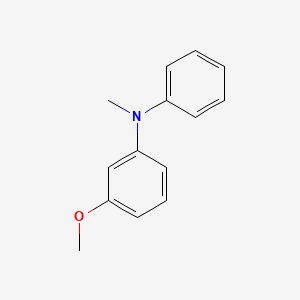
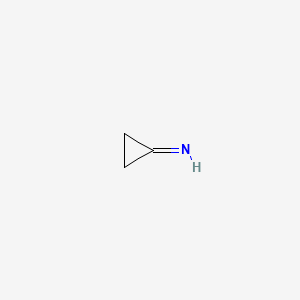
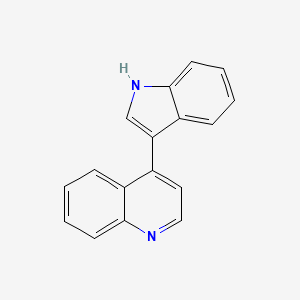

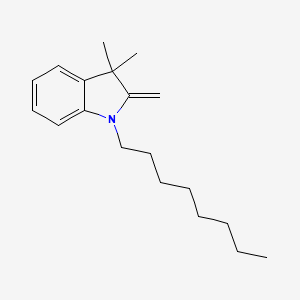
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
